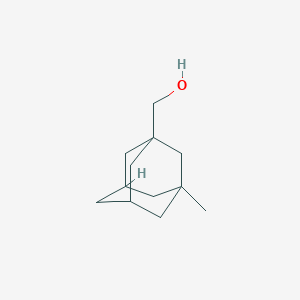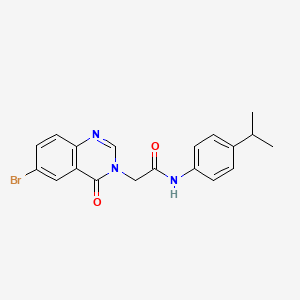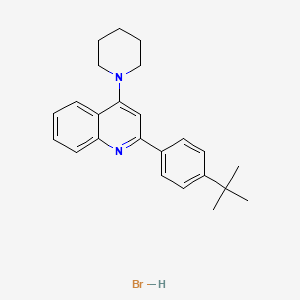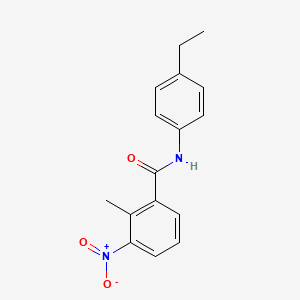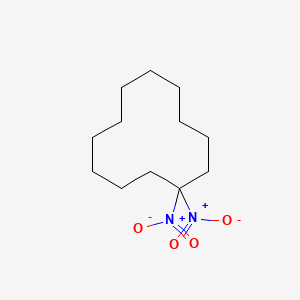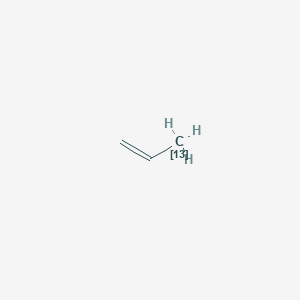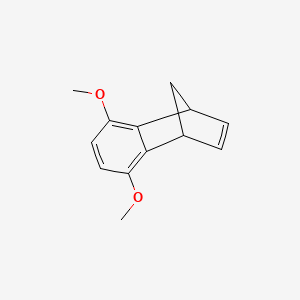
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 5 and 8 positions and a methano bridge between the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methano Bridge Formation: The formation of the methano bridge between the 1 and 4 positions is achieved through a series of cycloaddition reactions.
Methoxy Group Introduction:
Industrial Production Methods
Industrial production methods for 1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the methano bridge play crucial roles in its reactivity and binding affinity. The compound can act as an electron donor or acceptor, facilitating various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound is similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
1,4-Dihydro-1,4-methanonaphthalene-5,8-dione: This compound contains carbonyl groups instead of methoxy groups, resulting in distinct chemical properties and uses.
Uniqueness
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of both methoxy groups and a methano bridge, which confer specific electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other naphthalene derivatives.
Propiedades
Número CAS |
947-58-0 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3,6-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H14O2/c1-14-10-5-6-11(15-2)13-9-4-3-8(7-9)12(10)13/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
DQJLQTJXZMEMBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3CC(C2=C(C=C1)OC)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



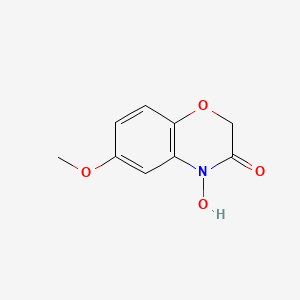
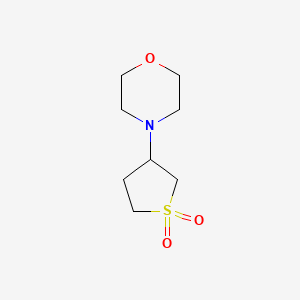
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

